

# Synthesis protocol for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.

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## Compound of Interest

Compound Name: 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1332527

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## Synthesis Protocol for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development due to its hybrid structure incorporating both furan and pyrazole moieties.

## Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The combination of a furan-2-carboxylic acid scaffold with a pyrazole ring through a methylene linker offers a unique chemical space for exploring new therapeutic agents. This protocol outlines a reliable two-step synthetic route starting from commercially available materials. The initial step involves the N-alkylation of pyrazole with an appropriate 5-(halomethyl)furan-2-carboxylate ester. The subsequent step is the saponification of the ester to yield the final carboxylic acid product.

## Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**. These values are representative and may vary based on experimental conditions and scale.

Step	Reaction	Reactant s	Product	Molecular Weight ( g/mol )	Yield (%)	Purity (%)
1	N-Alkylation	Ethyl 5-(chloromethyl)furan-2-carboxylate, Pyrazole	Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate	222.22	85-95	>95 (by NMR)
2	Saponification	Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate	5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid	194.17	90-98	>98 (by HPLC)

## Experimental Protocols

### Step 1: Synthesis of Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate

This procedure details the N-alkylation of pyrazole with ethyl 5-(chloromethyl)furan-2-carboxylate.

Materials:

- Ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq)
- Pyrazole (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (1.5 eq)
- Acetonitrile ( $CH_3CN$ ), anhydrous

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add anhydrous acetonitrile.
- Add pyrazole and anhydrous potassium carbonate to the solvent.
- Stir the suspension at room temperature for 15 minutes.
- Add ethyl 5-(chloromethyl)furan-2-carboxylate to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash with acetonitrile.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the crude residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate.

## Step 2: Synthesis of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

This procedure outlines the saponification of the ester intermediate to the final carboxylic acid product.

### Materials:

- Ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate (1.0 eq)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl), 1M solution
- Standard work-up and purification equipment

### Procedure:

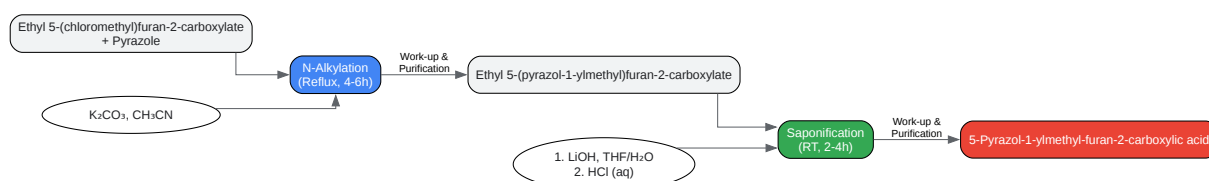
- Dissolve ethyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate in a mixture of THF and water in a round-bottom flask.
- Add lithium hydroxide or sodium hydroxide to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate should form.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.

- Dry the solid under vacuum to yield the final product, **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**. Further purification can be achieved by recrystallization if necessary.

## Visualizations

### Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis process for **5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid**.



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Caption: Two-step synthesis of the target compound.

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